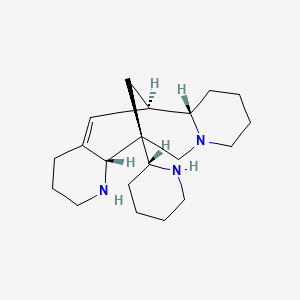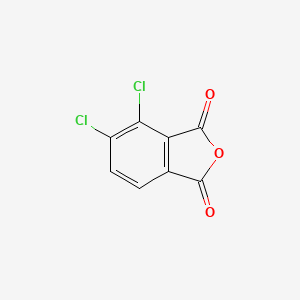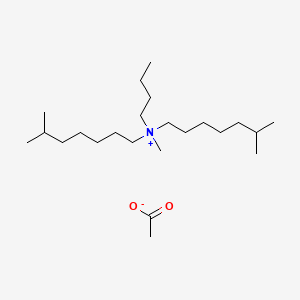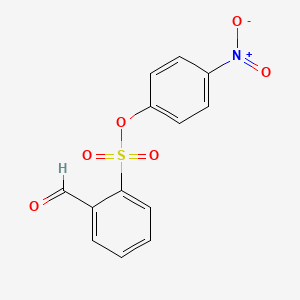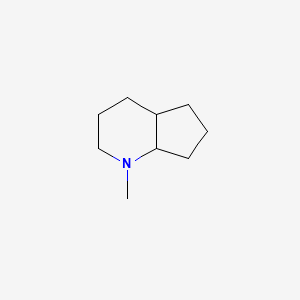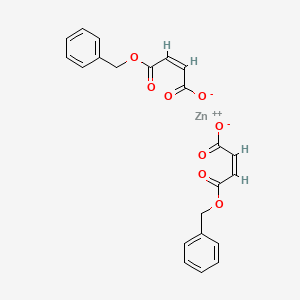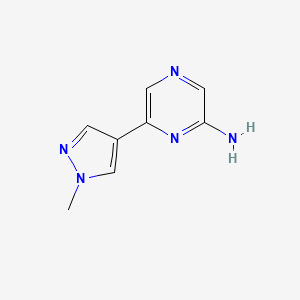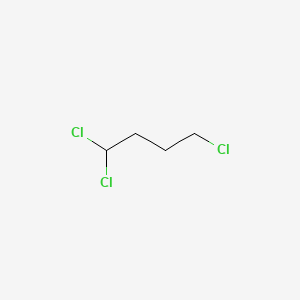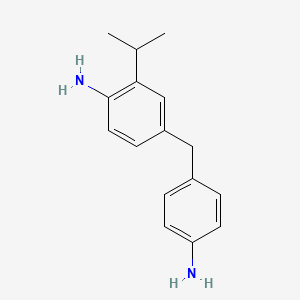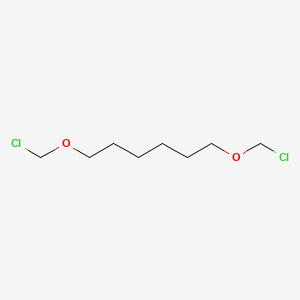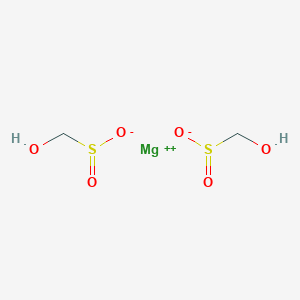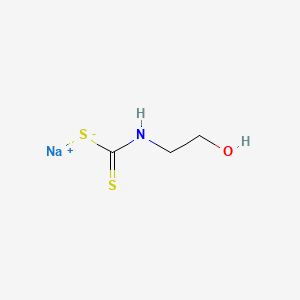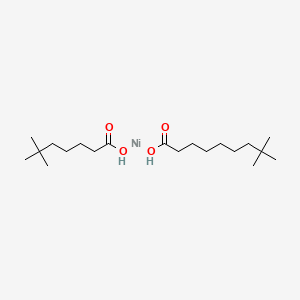
(Neononanoato-O)(neoundecanoato-O)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Neononanoato-O)(neoundecanoato-O)nickel is a coordination compound with the molecular formula C20H40NiO4. It is composed of nickel coordinated with two organic ligands: neononanoic acid and neoundecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Neononanoato-O)(neoundecanoato-O)nickel typically involves the reaction of nickel salts with neononanoic acid and neoundecanoic acid under controlled conditions. One common method is to dissolve nickel chloride in an organic solvent, such as ethanol, and then add the acids. The reaction mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: (Neononanoato-O)(neoundecanoato-O)nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized, altering the oxidation state and potentially leading to the formation of different nickel complexes.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands, leading to new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by adding excess ligands or using solvents that promote ligand dissociation.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction could produce nickel metal or lower oxidation state complexes .
Scientific Research Applications
(Neononanoato-O)(neoundecanoato-O)nickel has several applications in scientific research:
Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination properties
Mechanism of Action
The mechanism of action of (Neononanoato-O)(neoundecanoato-O)nickel involves its ability to coordinate with other molecules and ions. The nickel center can interact with various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as catalysis or biological applications .
Comparison with Similar Compounds
- (Neononanoato-O)(neodecanoato-O)nickel
- (Neononanoato-O)(neododecanoato-O)nickel
- (Neononanoato-O)(neotridecanoato-O)nickel
Comparison: (Neononanoato-O)(neoundecanoato-O)nickel is unique due to the specific chain lengths and branching of its organic ligands. This affects its solubility, reactivity, and overall stability compared to similar compounds.
Properties
CAS No. |
93920-08-2 |
|---|---|
Molecular Formula |
C20H40NiO4 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
6,6-dimethylheptanoic acid;8,8-dimethylnonanoic acid;nickel |
InChI |
InChI=1S/C11H22O2.C9H18O2.Ni/c1-11(2,3)9-7-5-4-6-8-10(12)13;1-9(2,3)7-5-4-6-8(10)11;/h4-9H2,1-3H3,(H,12,13);4-7H2,1-3H3,(H,10,11); |
InChI Key |
FGMHGPRGENGLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)O.CC(C)(C)CCCCC(=O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


